molecular formula C15H24N2O6 B554674 (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride CAS No. 60114-85-4

(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride

Cat. No.: B554674
CAS No.: 60114-85-4
M. Wt: 328.36 g/mol
InChI Key: WXRGJQZMGGGTSS-SNVBAGLBSA-N
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Description

®-3-(Allylthio)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative with a unique allylthio group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral amino acid precursor.

    Thioether Formation: The allylthio group is introduced via a nucleophilic substitution reaction using an allylthiol reagent under basic conditions.

    Hydrochloride Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allylthio group, yielding the corresponding amino acid.

    Substitution: The allylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding amino acid without the allylthio group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

This compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications. Its chiral nature makes it valuable for studying stereospecific biological processes.

Medicine

In medicinal chemistry, ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride may serve as a precursor for the development of novel therapeutic agents. Its structural features can be exploited to design drugs with specific biological activities.

Industry

The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride exerts its effects depends on its interaction with molecular targets. The allylthio group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The amino acid moiety can also interact with receptors or transporters, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Methylthio)-2-aminopropanoic acid hydrochloride: Similar structure but with a methylthio group instead of an allylthio group.

    ®-3-(Ethylthio)-2-aminopropanoic acid hydrochloride: Contains an ethylthio group.

    ®-3-(Propylthio)-2-aminopropanoic acid hydrochloride: Contains a propylthio group.

Uniqueness

The presence of the allylthio group in ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride imparts unique reactivity compared to its methylthio, ethylthio, and propylthio analogs. The allyl group can participate in additional chemical reactions such as polymerization or cross-linking, making this compound more versatile for various applications.

Properties

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWHAKBPQQAEDT-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743943
Record name S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60114-85-4
Record name S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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